2-(2-Naphthyl)imidazole-5-carbaldehyde
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Overview
Description
2-(2-Naphthyl)imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a naphthyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-(2-Naphthyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Naphthyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Naphthyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)imidazole-5-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the naphthyl group can enhance hydrophobic interactions.
Comparison with Similar Compounds
2-(2-Naphthyl)imidazole: Lacks the aldehyde functional group, resulting in different reactivity and applications.
2-(2-Naphthyl)imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to variations in chemical behavior and applications.
2-Phenylimidazole-5-carbaldehyde: Features a phenyl group instead of a naphthyl group, affecting its physical and chemical properties.
Uniqueness: 2-(2-Naphthyl)imidazole-5-carbaldehyde is unique due to the presence of both the naphthyl group and the aldehyde functional group, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-13-8-15-14(16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,15,16) |
InChI Key |
CJLNQYXARQWZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)C=O |
Origin of Product |
United States |
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